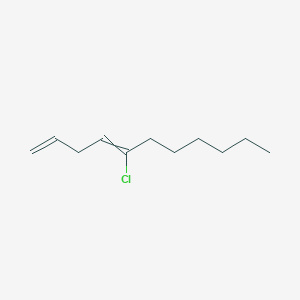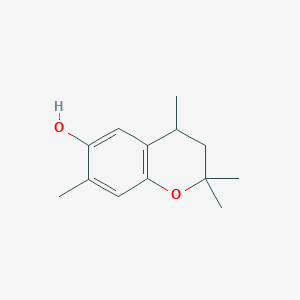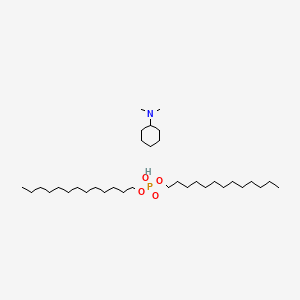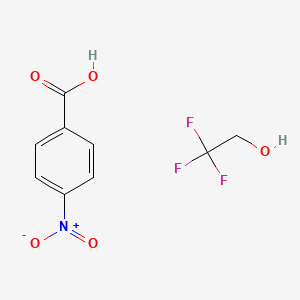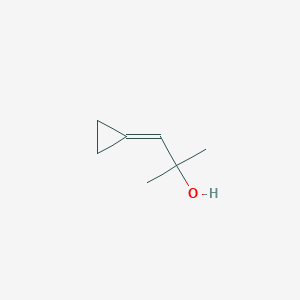
1-Cyclopropylidene-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylidene-2-methylpropan-2-ol is an organic compound that belongs to the class of alcohols It features a cyclopropylidene group attached to a 2-methylpropan-2-ol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropylidene-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylidene with 2-methylpropan-2-ol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropylidene-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens (chlorine, bromine, iodine) using reagents like phosphorus trichloride or thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Phosphorus trichloride, thionyl chloride, room temperature or slightly elevated temperatures.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-Cyclopropylidene-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-cyclopropylidene-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-Methylpropan-2-ol: A structurally related compound with similar chemical properties but lacking the cyclopropylidene group.
Isobutanol: Another alcohol with a similar carbon backbone but different functional groups.
Uniqueness: 1-Cyclopropylidene-2-methylpropan-2-ol is unique due to the presence of the cyclopropylidene group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This structural feature can influence the compound’s stability, reactivity, and interactions with other molecules.
Propriétés
Numéro CAS |
70624-84-9 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
1-cyclopropylidene-2-methylpropan-2-ol |
InChI |
InChI=1S/C7H12O/c1-7(2,8)5-6-3-4-6/h5,8H,3-4H2,1-2H3 |
Clé InChI |
GMXIFSIDEPSIDP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=C1CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
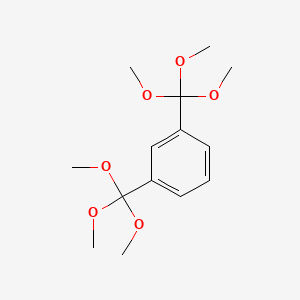
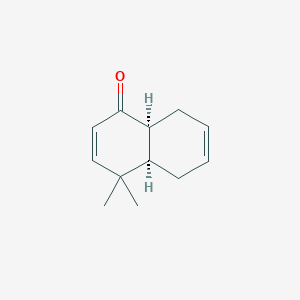
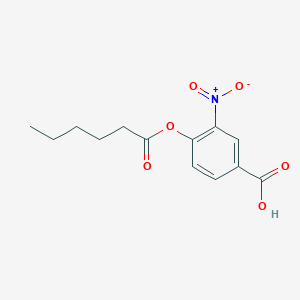
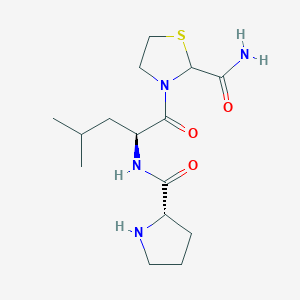
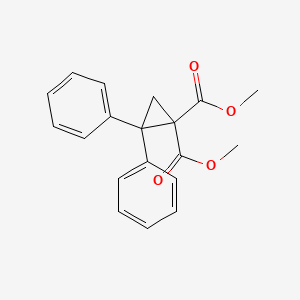
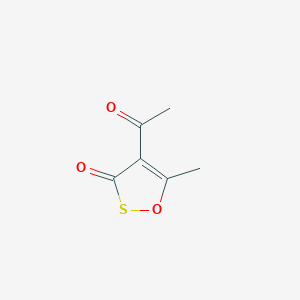
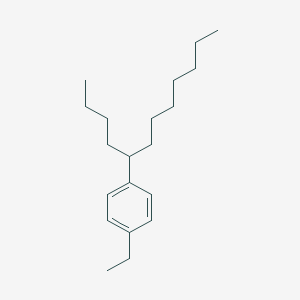
![1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane](/img/structure/B14478610.png)
